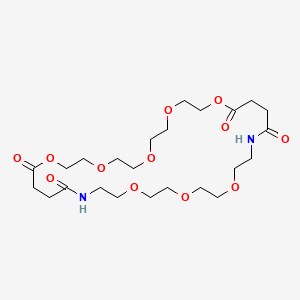
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone is a complex organic compound with the molecular formula C24H42N2O12. It is characterized by its unique structure, which includes multiple ether and amide linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone typically involves multi-step organic reactions. One common method involves the reaction of polyethylene glycol (PEG) derivatives with amine groups, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone involves its interaction with molecular targets such as proteins and enzymes. The compound’s multiple ether and amide linkages allow it to form stable complexes with these targets, potentially modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the amide linkages.
Crown Ethers: Share the ether linkages but have different ring sizes and functionalities.
Cyclodextrins: Cyclic oligosaccharides with similar applications in drug delivery but different chemical structures.
Uniqueness
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone is unique due to its combination of ether and amide linkages, which provide it with distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
79688-19-0 |
|---|---|
Formule moléculaire |
C24H42N2O12 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
1,4,7,10,13,21,24,27-octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone |
InChI |
InChI=1S/C24H42N2O12/c27-21-1-3-23(29)37-19-17-35-15-13-34-14-16-36-18-20-38-24(30)4-2-22(28)26-6-8-32-10-12-33-11-9-31-7-5-25-21/h1-20H2,(H,25,27)(H,26,28) |
Clé InChI |
UCYQRXGXKUSCAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)NCCOCCOCCOCCNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
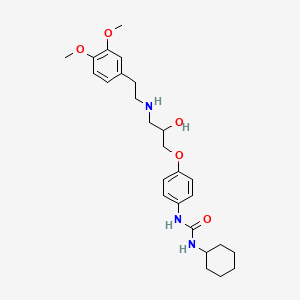

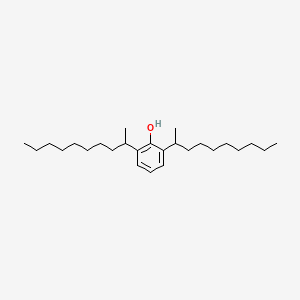
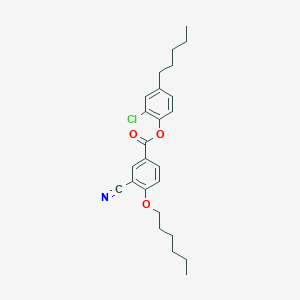
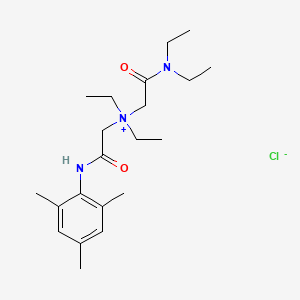
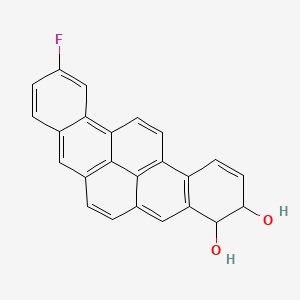


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
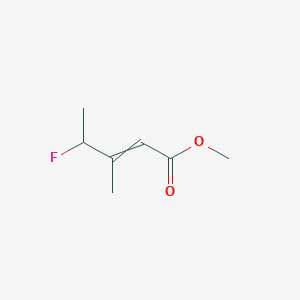
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)


